Methyl 4-azido-2-(2-azidoethyl)butanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-azido-2-(2-azidoethyl)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N6O2/c1-15-7(14)6(2-4-10-12-8)3-5-11-13-9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKBGTZEADUIBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN=[N+]=[N-])CCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of Methyl 4 Azido 2 2 Azidoethyl Butanoate
Retrosynthetic Analysis and Precursor Design for Butanoate Derivatives
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Methyl 4-azido-2-(2-azidoethyl)butanoate, the analysis begins by identifying the key chemical bonds and functional groups.
The most logical disconnections are at the carbon-nitrogen bonds of the azido (B1232118) groups and the carbon-oxygen bond of the methyl ester. This suggests that the azide (B81097) and ester functionalities can be installed late in the synthesis. The carbon-carbon bond forming the α-(2-azidoethyl) group is another key disconnection point.
This retrosynthetic approach leads to several potential precursor designs:
A diethyl malonate derivative: A common starting point for α-substituted esters. Diethyl malonate can be sequentially alkylated. The first alkylation could introduce a protected haloethyl group, and the second a protected halo-propyl group. Subsequent conversion of the halides to azides and selective mono-saponification followed by esterification would yield the target.
A γ-lactone: A cyclic precursor such as α-(2-bromoethyl)-γ-butyrolactone could be a key intermediate. Opening the lactone ring with methanol (B129727) under acidic conditions would form the methyl ester and a free hydroxyl group at the 4-position. This hydroxyl could then be converted to the corresponding azide. The bromoethyl group could be converted to an azidoethyl group via nucleophilic substitution.
A Michael acceptor: An α,β-unsaturated ester like methyl but-2-enoate could serve as a starting material. A Michael addition with an appropriate azido-containing nucleophile could install the α-substituent, though this approach presents challenges in constructing the specific azidoethyl group.
The design of these precursors is critical for the success of the synthesis, considering factors like atom economy, reaction efficiency, and the stability of intermediates. researchgate.net
Methodologies for Introducing Azidoethyl Moieties
The introduction of the azidoethyl group (-CH₂CH₂N₃) is a pivotal step in the synthesis. Several methodologies can be employed, each with distinct advantages regarding reaction conditions and substrate scope.
The most direct and widely used method for introducing an azide group is through a nucleophilic substitution (SN2) reaction. researchgate.netresearchgate.net This involves reacting an alkyl halide or sulfonate with an alkali metal azide, such as sodium azide (NaN₃). researchgate.netmdpi.com
For the synthesis of this compound, a precursor containing a suitable leaving group, such as a bromide or tosylate, at the terminus of the ethyl group is required (e.g., Methyl 2-(2-bromoethyl)-4-hydroxybutanoate). The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) to enhance the nucleophilicity of the azide ion. organic-chemistry.org Microwave-assisted protocols have also been developed to accelerate these reactions, often in aqueous media, providing a greener alternative. organic-chemistry.org
Table 1: Comparison of Conditions for Nucleophilic Azidation
| Leaving Group | Azide Source | Solvent | Temperature | Typical Yields | Reference |
|---|---|---|---|---|---|
| Bromide | Sodium Azide | DMF | Room Temp - 80°C | Good to Excellent | mdpi.com |
| Tosylate | Sodium Azide | Acetonitrile | Reflux | High | organic-chemistry.org |
| Halide/Tosylate | Sodium Azide | Water | Microwave | Good to Excellent | organic-chemistry.org |
| Hydroxyl | Hydrazoic Acid | Toluene | Mitsunobu Conditions | Variable | researchgate.net |
A powerful strategy for forming the C-C bond at the α-position of the ester involves the alkylation of an ester enolate. youtube.comresearchgate.net This method would start with a precursor like methyl 4-azidobutanoate. chemsynthesis.com The ester is first treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78°C) to quantitatively generate the enolate. youtube.com
This enolate is then quenched with an electrophilic azidoalkyl reagent. While azidoalkyl halides can be used, the more reactive 2-azidoethyl triflate (N₃CH₂CH₂OTf) is a superior alkylating agent. The triflate group is an excellent leaving group, facilitating a clean and efficient SN2 reaction to form the desired α-(2-azidoethyl) substituted butanoate. youtube.com The reaction's success hinges on the irreversible and quantitative formation of the enolate to prevent side reactions like self-condensation. youtube.com
Modern synthetic chemistry offers advanced methods for forming C-N bonds that can be applied to azidation.
Electrochemical Azidation: Electrochemical methods provide an environmentally friendly alternative, avoiding harsh chemical oxidants. figshare.comnih.gov For instance, the decarboxylative azidation of aliphatic carboxylic acids can generate alkyl radicals that are subsequently trapped by an azide source. acs.orgacs.org A precursor like 2-(carboxymethyl)butanoic acid could potentially be functionalized through such a pathway. Another approach involves the vicinal C-H functionalization of saturated heterocycles, where an α-acetoxy-β-chloro derivative is formed electrochemically and the acetoxy group is later substituted by an azide. nih.gov
Transition Metal-Catalyzed Azidation: Transition metal catalysis has emerged as a powerful tool for C-H functionalization. mdpi.comibs.re.kr Catalysts based on iron, nih.govescholarship.orgresearchgate.net manganese, acs.org rhodium, ibs.re.kr or iridium ibs.re.kr can selectively activate C-H bonds and install an azide group. This "late-stage functionalization" could theoretically be applied to a butanoate precursor, offering high regioselectivity. nih.govescholarship.orgresearchgate.net For example, an iron-catalyzed reaction could directly convert a tertiary C-H bond in a complex molecule to a C-N₃ bond. nih.govescholarship.orgresearchgate.net These methods often use environmentally benign azide sources and operate under mild conditions. ibs.re.kr Iron-based catalysts, for instance, can facilitate molecular rearrangements and C(sp³)–H amination using aryl azides as nitrene precursors. acs.org
Esterification and Functional Group Interconversion in Butanoate Synthesis
The final key structural element is the methyl ester. Its formation must be planned considering the presence of the sensitive azide groups.
The conversion of a carboxylic acid to a methyl ester is a fundamental transformation in organic synthesis. researchgate.net When the substrate contains azido groups, the chosen method must be mild enough to avoid their reduction or decomposition.
Fischer Esterification: The classic Fischer esterification involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This is an equilibrium-driven reaction, and using methanol as the solvent drives the reaction toward the ester product. masterorganicchemistry.comlibretexts.org While effective, the strong acidic conditions and elevated temperatures could potentially be incompatible with the azide groups, requiring careful optimization. google.com
Diazomethane (B1218177): A very mild and high-yielding method for methyl ester formation is the reaction of a carboxylic acid with diazomethane (CH₂N₂). youtube.com The reaction proceeds rapidly at room temperature, and the only byproduct is nitrogen gas, which simplifies purification. youtube.com The mechanism involves protonation of diazomethane by the carboxylic acid, followed by an SN2 attack of the carboxylate on the resulting methyldiazonium ion. youtube.com Given its mildness, this method is highly suitable for azido-containing substrates.
DCC/DMAP Coupling: For substrates sensitive to acid, coupling reagents can be employed. The Steglich esterification uses dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid, with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction with methanol. organic-chemistry.org This method proceeds under neutral conditions at room temperature and is effective even for sterically hindered acids. organic-chemistry.org
Table 2: Methods for Methyl Esterification of Azido Carboxylic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, scalable | Harsh conditions, equilibrium | masterorganicchemistry.comlibretexts.org |
| Diazomethane | CH₂N₂ | Room Temperature | Mild, high yield, clean | Toxic/explosive reagent | youtube.com |
| Steglich Esterification | Methanol, DCC, DMAP (cat.) | Room Temperature | Mild, high yield | Stoichiometric byproduct | organic-chemistry.org |
Stereoselective Synthetic Pathways to Chiral Analogues
The synthesis of chiral analogues of this compound, where stereochemistry at the C2 position is controlled, is of significant interest for various applications, including their use as chiral building blocks in the synthesis of complex nitrogen-containing molecules. nih.gov Given the absence of reports on the direct asymmetric synthesis of this specific compound, plausible stereoselective routes can be devised based on well-established methodologies in organic synthesis, such as the use of chiral auxiliaries, chiral pool starting materials, and asymmetric catalysis. tcichemicals.comnih.govmdpi.com
One of the most reliable methods for introducing chirality at the α-carbon of a carbonyl compound is through the use of chiral auxiliaries. The Evans aldol (B89426) reaction, for instance, provides a powerful tool for the diastereoselective construction of β-hydroxy carbonyl compounds, which can then be further elaborated. tcichemicals.com A hypothetical pathway could commence with an Evans chiral auxiliary, such as a chiral oxazolidinone, acylated with a butanoyl group. Subsequent diastereoselective enolization and alkylation with a protected 2-azidoethyl halide would establish the stereocenter at the C2 position.
Another viable approach involves starting from the chiral pool, which utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or carbohydrates. nih.govmdpi.comwikipedia.org For example, a chiral precursor derived from glutamic acid or aspartic acid could serve as the starting material, already possessing the desired stereochemistry at a key position.
A particularly elegant and efficient method for the stereoselective synthesis of α-azido esters is the Matteson homologation of chiral boronic esters. uni-saarland.de This strategy involves the reaction of a chiral boronic ester with a dihalomethyllithium reagent, followed by nucleophilic displacement of the resulting α-halo boronic ester with sodium azide. uni-saarland.de This displacement typically proceeds with high stereospecificity. uni-saarland.de The resulting α-azido boronic ester can then be oxidized to afford the corresponding α-azido carboxylic acid, which can be subsequently esterified.
The following table summarizes a selection of potential stereoselective synthetic strategies that could be adapted for the synthesis of chiral analogues of this compound.
| Strategy | Chiral Source | Key Transformation | Typical Diastereomeric/Enantiomeric Excess | Reference |
| Chiral Auxiliary | Evans Oxazolidinone | Diastereoselective enolate alkylation | >95% de | tcichemicals.com |
| Chiral Pool | L-Glutamic Acid | Multi-step conversion | >99% ee | mdpi.comwikipedia.org |
| Asymmetric Catalysis | Chiral Lewis Acid | Enantioselective Michael addition | 90-99% ee | nih.gov |
| Matteson Homologation | Chiral Boronic Ester | Nucleophilic substitution with azide | >98% ds | uni-saarland.de |
Mechanistic Insights into Key Synthetic Steps for Azido Ester Formation
The introduction of the azido functional groups into the butanoate backbone is a critical step in the synthesis of this compound and its chiral analogues. The formation of the carbon-azide bond is most commonly achieved through a nucleophilic substitution reaction, where an azide salt, typically sodium azide (NaN₃), displaces a suitable leaving group. masterorganicchemistry.com The mechanism of this transformation is generally considered to be a bimolecular nucleophilic substitution (Sₙ2) reaction. masterorganicchemistry.comucsb.edumasterorganicchemistry.com
The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). masterorganicchemistry.com This leads to an inversion of stereochemistry at the chiral center if the reaction occurs at a stereogenic carbon. masterorganicchemistry.com For the synthesis of chiral analogues of this compound, this stereochemical outcome is a crucial consideration.
For instance, in the synthesis of the chiral analogue from a precursor with a chiral center at the C2 position bearing a leaving group (e.g., a tosylate or bromide), the incoming azide nucleophile would attack from the rear, leading to the product with the opposite configuration at C2. The transition state of this reaction involves a pentacoordinate carbon atom where both the nucleophile and the leaving group are partially bonded. masterorganicchemistry.com
The rate of the Sₙ2 reaction is influenced by several factors, including the nature of the leaving group, the steric hindrance around the reaction center, the solvent, and the nucleophilicity of the azide ion. masterorganicchemistry.comucsb.edumasterorganicchemistry.com Good leaving groups, such as tosylates, mesylates, and halides (iodide, bromide), facilitate the reaction. Steric hindrance can significantly slow down or even prevent the Sₙ2 reaction. masterorganicchemistry.com Therefore, the substitution at the α- and β-positions to the leaving group needs to be considered when designing the synthetic route. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically employed for these reactions as they solvate the cation of the azide salt, leaving the azide anion more nucleophilic and available for reaction. uni-saarland.de
Computational studies have provided further insights into the energetics and transition state structures of Sₙ2 reactions involving azides. researchgate.netacs.org These studies support the concerted nature of the bond-forming and bond-breaking processes and can help in predicting the reactivity and stereochemical outcome of such reactions.
The introduction of the azide group at the C4 position would also proceed via a similar Sₙ2 mechanism, displacing a leaving group on the terminal carbon of the butanoate chain. As this carbon is not a stereocenter, the stereochemical implications are not a concern for this position.
The following table outlines the key mechanistic features of the azido ester formation via the Sₙ2 pathway.
| Mechanistic Feature | Description | Consequence for Synthesis | Reference |
| Kinetics | Second-order (rate = k[Substrate][N₃⁻]) | Reaction rate is dependent on the concentration of both the substrate and the azide nucleophile. | masterorganicchemistry.commasterorganicchemistry.com |
| Stereochemistry | Inversion of configuration at the reaction center | Predictable control over the stereochemistry of the product when using a chiral precursor. | masterorganicchemistry.com |
| Transition State | Pentacoordinate carbon with partial bonds to the nucleophile and leaving group | Steric hindrance around the reaction center can significantly impact the reaction rate. | masterorganicchemistry.com |
| Solvent Effects | Favored by polar aprotic solvents (e.g., DMF, DMSO) | Enhanced nucleophilicity of the azide ion leads to faster reaction rates. | uni-saarland.de |
Reactivity and Mechanistic Studies of the Azide Functionalities in Methyl 4 Azido 2 2 Azidoethyl Butanoate
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govnih.gov In the context of a diazido molecule like Methyl 4-azido-2-(2-azidoethyl)butanoate, the CuAAC reaction offers a pathway to either mono- or bis-triazole products, opening avenues for creating polymers, cross-linked materials, or complex bioconjugates.
The primary challenge in the CuAAC reaction of an unsymmetrical diazide is controlling the selectivity and extent of the cycloaddition. The two azide (B81097) groups in this compound are both primary, but their local electronic and steric environments are slightly different, which could potentially be exploited for selective mono-functionalization under carefully controlled conditions (e.g., using a sub-stoichiometric amount of the alkyne).
Optimization of reaction yields typically involves careful selection of the copper source, solvent, temperature, and ligands. Complete conversion to the bis-triazole product is generally achieved by using at least two equivalents of the alkyne and a suitable copper catalyst system. In contrast, achieving a high yield of the mono-adduct selectively at one of the two azide positions is more challenging and depends on subtle differences in their reactivity. Factors such as steric hindrance or potential intramolecular interactions could favor the reaction at one site over the other.
| Parameter | Condition for Mono-Adduct | Condition for Bis-Adduct | Expected Outcome |
| Alkyne Stoichiometry | 0.9 - 1.0 equivalents | > 2.0 equivalents | Controls the extent of reaction. A mix of starting material, mono-, and bis-adducts is likely with ~1 eq. |
| Reaction Time | Shortened reaction time | Extended reaction time | Kinetic control may favor the more accessible azide for the mono-adduct. |
| Catalyst Loading | Lower catalyst concentration | Standard catalyst concentration | May influence selectivity by slowing the overall reaction rate. |
| Temperature | Lower temperature (e.g., 0-25 °C) | Room temperature to moderate heat | Lower temperatures can enhance selectivity by exploiting small differences in activation energy. |
The choice of the catalytic system is crucial for the efficiency of the CuAAC reaction. mdpi.comresearchgate.net Common systems include using Cu(I) salts like CuBr or CuI directly, or generating Cu(I) in situ from Cu(II) salts (e.g., CuSO₄) with a reducing agent like sodium ascorbate. mdpi.comwikipedia.org
Ligands play a critical role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction rate. nih.govresearchgate.net For a diazido substrate, ligands can also influence the selectivity. A bulky ligand might preferentially direct the catalyst to the more sterically accessible azide group. Various classes of ligands have been developed, each with specific advantages. For instance, tris-(benzyltriazolylmethyl)amine (TBTA) is widely used in organic solvents, while water-soluble ligands have been designed for biological applications. Zwitterionic ligands, such as betaine, have been shown to dramatically accelerate CuAAC in aqueous media even at parts-per-million levels of copper. researchgate.netrsc.org
The kinetics of CuAAC reactions can be complex, often showing a second-order dependence on the copper concentration, which suggests that the catalytically active species may be a dinuclear copper complex. nih.govwikipedia.org The reaction rate is influenced by several factors:
Concentration of Reactants : Higher concentrations generally lead to faster reactions.
Solvent : The choice of solvent affects the solubility of reactants and the stability and activity of the catalyst. mdpi.com
Temperature : As with most reactions, higher temperatures increase the rate, although this can sometimes negatively impact selectivity.
Ligands : Accelerating ligands can increase the reaction rate by several orders of magnitude. nih.govresearchgate.net
For a diazido compound, the kinetics of the first and second cycloaddition steps may differ. The formation of the first triazole ring could electronically influence the reactivity of the second azide group, potentially altering the rate of the second addition. Kinetic resolution using a chiral ligand and a limiting amount of alkyne could potentially be used to selectively react with one enantiomer of a chiral diazide. nih.gov
The generally accepted mechanism for CuAAC begins with the formation of a copper(I) acetylide intermediate. nih.govacs.org This acetylide then reacts with the azide. While early computational studies focused on a mononuclear copper center, a growing body of experimental and theoretical evidence points to the involvement of dinuclear copper intermediates, especially in the absence of strongly coordinating ligands. acs.orgresearchgate.net
In a dinuclear mechanism, one copper atom activates the alkyne to form the acetylide, while the second copper atom coordinates to the azide, bringing the two reactants into close proximity and lowering the activation energy for the cycloaddition. wikipedia.orgacs.org For a substrate like this compound, the two azide groups could potentially bridge a dinuclear copper cluster, which might facilitate a rapid sequential or concerted double cycloaddition. scispace.com DFT calculations have been instrumental in elucidating these pathways, showing how both copper atoms can actively participate in the bond-forming steps. acs.orgscispace.com This dinuclear pathway provides a convincing explanation for the high efficiency and regioselectivity of the reaction. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) as a Bioorthogonal Tool
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free click reaction that relies on the high reactivity of strained cyclooctynes with azides. magtech.com.cn The reaction is driven by the release of ring strain in the cyclooctyne (B158145) upon forming the triazole product. Its bioorthogonal nature—meaning it can proceed in a biological environment without interfering with native processes—has made it an invaluable tool for chemical biology. nih.gov
In the context of this compound, SPAAC offers a metal-free method for conjugation. The reactivity in SPAAC is primarily dictated by the structure of the strained alkyne. magtech.com.cn Cyclooctynes have been engineered to increase their reactivity through various strategies, such as fusion to aromatic rings (e.g., dibenzocyclooctyne, DIBO) or the introduction of electron-withdrawing fluorine atoms (e.g., difluorinated cyclooctyne, DIFO). magtech.com.cnnih.gov The reaction of the diazide with a strained alkyne could lead to mono- or di-adducts, depending on the stoichiometry. The similar nature of the two primary azides would likely lead to a statistical mixture of the two possible mono-adducts if less than one equivalent of the cyclooctyne is used.
| Cyclooctyne Derivative | Abbreviation | Relative Reactivity | Key Feature |
| Cyclooctyne | OCT | Low | Parent, less strained system. |
| Bicyclo[6.1.0]non-4-yne | BCN | High | Highly strained, highly reactive. nih.gov |
| Dibenzocyclooctynol | DIBO | Very High | Aromatic ring fusion increases strain. nih.gov |
| Difluorinated Cyclooctyne | DIFO | Very High | Propargylic fluorine atoms lower the LUMO, increasing reactivity. magtech.com.cn |
| Azadibenzocyclooctyne | ADIBO | Extremely High | Combination of strain and electronic effects leads to very fast kinetics. nih.gov |
The choice of strained alkyne allows for tuning the reaction rate to suit a particular application. For selective labeling, subtle differences in the steric environment of the two azides in this compound might be exploited by using a particularly bulky strained alkyne.
Staudinger Ligation and Other Reduction Pathways to Amine Functionalization
Beyond cycloaddition reactions, the azide groups can be converted to primary amines, which are versatile functional groups for further chemical modification. The Staudinger ligation and other reduction methods provide pathways to achieve this transformation.
The Staudinger Ligation is a highly chemoselective reaction that forms a stable amide bond by reacting an azide with a specifically engineered triarylphosphine bearing an ortho-ester group. ysu.amsigmaaldrich.com The reaction proceeds through an iminophosphorane (aza-ylide) intermediate, which undergoes intramolecular cyclization and hydrolysis to yield an amine and a phosphine (B1218219) oxide. sigmaaldrich.com A traceless version of this reaction, where a phosphinothioester is used, results in the formation of a native amide bond without any residual atoms from the phosphine reagent. raineslab.comorganic-chemistry.org Applying this to a diazide could allow for the formation of diamides or, if performed sequentially, the introduction of two different functionalities.
More commonly, azides are simply reduced to primary amines. Several methods exist for this transformation, offering varying degrees of chemoselectivity:
Catalytic Hydrogenation : This is a classic and clean method, typically using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Platinum oxide (Adams' catalyst). organic-chemistry.orgyoutube.com It is highly effective for converting both azide groups in this compound to the corresponding diamine.
Staudinger Reduction : The reaction of an azide with a phosphine (like triphenylphosphine) followed by aqueous workup reduces the azide to an amine. sigmaaldrich.com This is the basis for the Staudinger ligation but can be used as a standalone reduction method.
Hydride Reagents : Reagents like lithium aluminum hydride (LiAlH₄) can reduce azides to amines, although they are less chemoselective and will also reduce the ester functionality in the target molecule. youtube.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough on its own but can reduce azides in the presence of catalysts. organic-chemistry.org
Metal-Mediated Reductions : Various other metal-based systems, such as Fe/NH₄Cl or reusable Fe₃O₄ nanoparticles with hydrazine, have been developed for the clean and efficient reduction of azides to amines. organic-chemistry.orgrsc.org
For a diazido compound, achieving selective mono-reduction is a significant synthetic challenge. It would require a reagent that can differentiate between the two azide groups or precise control over reaction stoichiometry and conditions to stop the reaction after the first reduction. The full reduction to the corresponding diamine, Methyl 4-amino-2-(2-aminoethyl)butanoate, is more straightforward and provides a useful building block for further synthesis. nih.gov
Thermal Decomposition Pathways and Controlled Nitrogen Extrusion Applications
The thermal decomposition of organic azides is a well-established method for the generation of highly reactive nitrene intermediates, which can subsequently undergo a variety of transformations. In the case of this compound, the presence of two primary azide functionalities introduces complexity and the potential for sequential or concerted decomposition pathways.
The thermal decomposition is initiated by the extrusion of a molecule of dinitrogen (N₂) from one of the azide groups to form a mononitrene intermediate. This process is typically the rate-determining step. rsc.org Subsequent loss of a second N₂ molecule would lead to a dinitrene species. The fate of these reactive intermediates is dependent on the reaction conditions, including temperature, solvent, and the presence of trapping agents.
Several potential intramolecular reaction pathways for the nitrene intermediates of this compound are plausible:
Intramolecular C-H Insertion: The generated nitrene can insert into a C-H bond within the same molecule. Depending on which C-H bond is attacked, this can lead to the formation of various nitrogen-containing heterocyclic structures, such as substituted pyrrolidines or piperidines. The regioselectivity of this insertion is influenced by the proximity of the C-H bonds to the nitrene and the stability of the resulting transition state.
Intramolecular Cyclization: If one azide group is reduced to an amine or another nucleophilic group, the remaining azide can undergo thermal decomposition to a nitrene, which could then be trapped intramolecularly to form a cyclic product.
Rearrangement Reactions: Alkyl nitrenes can undergo rearrangement reactions, such as 1,2-hydride or 1,2-alkyl shifts, to form imines. wikipedia.org
Controlled nitrogen extrusion can be utilized in synthetic applications to generate specific cyclic architectures. By carefully controlling the temperature, it may be possible to achieve stepwise decomposition of the two azide groups, allowing for selective trapping of the mononitrene intermediate.
Table 1: Potential Products from Thermal Decomposition of this compound via Nitrene Intermediates
| Intermediate | Reaction Pathway | Potential Product(s) |
| Mononitrene | Intramolecular C-H Insertion | Substituted Pyrrolidines, Substituted Piperidines |
| Mononitrene | Rearrangement | Imines |
| Dinitrene | Sequential Intramolecular C-H Insertion | Bicyclic Amines |
It is important to note that the thermal decomposition of diazides can be hazardous due to the rapid release of nitrogen gas and the exothermic nature of the reaction. stanford.edu Therefore, such reactions must be conducted with appropriate safety precautions.
Chemo- and Regioselective Transformations of Multiple Azide Groups
The presence of two structurally similar primary azide groups in this compound presents a significant challenge for achieving chemo- and regioselectivity in chemical transformations. Differentiating between the two azide moieties requires exploiting subtle differences in their steric or electronic environments or employing strategies that can distinguish between them.
Chemoselectivity refers to the selective reaction of one functional group in the presence of another, similar functional group. purechemistry.org In this molecule, both azide groups are primary and aliphatic, making them electronically very similar. Achieving high chemoselectivity in reactions such as reduction or cycloaddition would be difficult.
Statistical Distribution: In many cases, reactions targeting the azide groups would likely result in a statistical mixture of products: the mono-reacted product at the 4-azido position, the mono-reacted product at the 2-(2-azidoethyl) position, and the di-reacted product.
Steric Hindrance: A potential strategy to induce chemoselectivity is the use of sterically bulky reagents. The azide group on the side chain at the 2-position might be slightly more sterically accessible than the one at the 4-position, potentially allowing for preferential reaction with a large reagent.
Directed Reactions: Another approach could involve the use of a directing group. If a catalyst or reagent can coordinate to the ester functionality, it might favor reaction at the closer azide group.
Regioselectivity in the context of this molecule would refer to selectively reacting one of the two azide groups based on its position. As the two azides are in different locations relative to the ester group and the branching point of the carbon chain, they are electronically non-equivalent, which could, in principle, be exploited.
Transformations of the Azide Groups:
Reduction: The reduction of azides to amines is a common transformation. wikipedia.org Using a stoichiometric amount of a reducing agent, such as triphenylphosphine (B44618) (in the Staudinger reaction) or catalytic hydrogenation, would likely lead to a mixture of the mono-amines and the diamine. Achieving a selective mono-reduction would be challenging. One reported method for the selective reduction of an α,ω-diazide involved using a water-soluble cavitand to protect one of the azide groups. researchgate.net
[3+2] Cycloaddition (Click Chemistry): Azides readily undergo copper-catalyzed or strain-promoted [3+2] cycloaddition reactions with alkynes to form triazoles. wikipedia.org Similar to reduction, controlling this reaction to achieve mono-addition would be difficult without a significant difference in the reactivity of the two azide groups. Performing the reaction with an excess of the alkyne would lead to the formation of the bis-triazole.
Aza-Wittig Reaction: The reaction of the azide-derived iminophosphorane (from the Staudinger reaction) with aldehydes or ketones provides access to imines. wikipedia.org A one-pot reaction starting from the diazide could potentially lead to the formation of a bis-imine if an excess of the phosphine and carbonyl compound is used.
Table 2: Predicted Outcomes of Chemo- and Regioselective Transformations
| Reaction Type | Reagent(s) | Expected Selectivity Challenge | Potential Outcome(s) |
| Reduction | H₂, Pd/C or PPh₃ | Low chemoselectivity | Mixture of mono-amines and diamine |
| [3+2] Cycloaddition | Alkyne, Cu(I) catalyst | Low chemoselectivity | Mixture of mono-triazoles and bis-triazole |
| Aza-Wittig Reaction | PPh₃, R₂C=O | Low chemoselectivity | Mixture of mono-imines and bis-imine |
Advanced Applications in Polymer Science and Conjugation Chemistry
Incorporation into Polymer Architectures
The dual-azide structure of Methyl 4-azido-2-(2-azidoethyl)butanoate makes it a valuable component for the synthesis of advanced polymers. Its functional groups can be leveraged to introduce reactive sites into polymer chains, create networked materials, and build complex macromolecules.
Monomer for Controlled Radical Polymerization Techniques (e.g., RAFT, TERP)
Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are essential for synthesizing polymers with well-defined molecular weights, low dispersity, and complex architectures nih.govnih.gov. Azide-containing monomers are frequently used in these processes to produce polymers with pendant "clickable" groups. For instance, the RAFT polymerization of 2-azidoethyl methacrylate (AzMA) has been shown to yield well-controlled polymers where the azide (B81097) side chains remain intact and available for subsequent modification benicewiczgroup.com.
While this compound is not a vinyl monomer itself, it can be chemically modified—for example, by converting its ester group into a polymerizable unit like a methacrylate—to serve as a difunctional monomer in RAFT polymerization. Incorporating such a monomer would result in a polymer with a high density of azide functionalities along its backbone, providing numerous sites for post-polymerization modification via click chemistry nih.gov. The living character of RAFT polymerization ensures that these functional polymers can be chain-extended to form more complex structures nih.gov.
Cross-linking Agent for Generation of Polymeric Networks
Organic azides are highly effective cross-linking agents, particularly for creating robust polymeric networks mdpi.com. The cross-linking process can be initiated through thermal activation or photolysis, which causes the azide groups to release nitrogen gas (N₂) and form highly reactive nitrene intermediates. These nitrenes can then insert into C-H bonds or add across C=C double bonds of adjacent polymer chains, forming stable covalent links mdpi.com.
Because this compound possesses two azide groups, it can function as a small-molecule cross-linker. When blended with a polymer matrix and activated, each molecule can bridge two separate polymer chains. This process transforms thermoplastic materials into thermosets, enhancing their mechanical strength, thermal stability, and solvent resistance mdpi.com. This approach is valuable in fields ranging from microelectronics photolithography to the development of durable coatings and materials.
Synthesis of Functional Block Copolymers and Macromolecules
Block copolymers, which consist of two or more distinct polymer chains linked together, are prized for their ability to self-assemble into ordered nanostructures harth-research-group.orgmdpi.com. The synthesis of well-defined block copolymers often relies on a combination of controlled polymerization techniques and efficient coupling chemistries .
The azide groups of this compound are ideal for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry researchgate.netmdpi.com. In a typical strategy, a polymer with a terminal alkyne group and another polymer with a terminal azide group are "clicked" together to form a block copolymer mdpi.comrsc.org. Azide-terminated polymers can be readily synthesized using RAFT polymerization with an azide-functionalized chain transfer agent nih.govmdpi.com. A polymer derived from a monomer based on this compound would contain multiple pendant azide groups, which could be used to:
Graft side chains onto the polymer backbone, creating bottle-brush polymers.
Serve as a macro-RAFT agent for the synthesis of block copolymers, where one block contains a high density of functional handles benicewiczgroup.com.
Participate in step-growth polymerization with di-alkyne monomers to form functional macromolecules.
Dendrimer and Hyperbranched Polymer Synthesis Utilizing Multi-Azide Scaffolds
Dendrimers and hyperbranched polymers are three-dimensional macromolecules characterized by a highly branched, tree-like architecture instras.comnih.gov. Their unique globular structure leads to properties such as high solubility, low viscosity, and a large number of terminal functional groups researchgate.netwhiterose.ac.uk. The synthesis of these complex structures is often achieved through stepwise, repetitive reaction sequences, with click chemistry being a favored method for connecting the branched units scielo.org.
A small molecule with multiple reactive groups can serve as the central core or as a branching unit in dendrimer synthesis scielo.org. With its two azide groups, this compound can act as an AB₂-type building block. In a convergent or divergent synthesis strategy, the two azide groups can be reacted with alkyne-functionalized dendrons (branched polymeric arms) to build successive "generations" of a dendrimer. This approach allows for the precise construction of macromolecules with a defined size, shape, and surface functionality, suitable for applications in drug delivery, catalysis, and nanotechnology instras.comresearchgate.net.
Bioconjugation and Bioorthogonal Labeling Strategies
Bioorthogonal chemistry refers to reactions that can be performed within a living system without interfering with native biological processes nih.gov. The azide group is a premier example of a bioorthogonal handle because it is small, stable, and abiotic, meaning it does not react with the vast majority of functional groups found in cells nih.gov. This unique reactivity makes azide-containing molecules powerful tools for labeling and studying biomolecules.
The two azide groups on this compound make it an effective bifunctional linker for bioconjugation. It can connect two different molecules that have been modified to contain a complementary reactive group, most commonly an alkyne. The primary azide-based bioorthogonal reactions are:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A fast and high-yielding reaction, though the copper catalyst can be toxic to cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version that uses a strained cyclooctyne (B158145), making it highly suitable for live-cell applications nih.gov.
This compound can therefore be used to link proteins, nucleic acids, or other biomolecules together for research or therapeutic purposes.
Comparison of Key Azide-Based Bioorthogonal Reactions
| Reaction | Key Features | Typical Alkyne Partner | Primary Advantage | Limitation |
|---|---|---|---|---|
| CuAAC (Click Chemistry) | Requires Cu(I) catalyst, very fast kinetics, forms 1,4-triazole. | Terminal Alkyne | Extremely high reaction rate and efficiency. | Copper toxicity can be a concern for in vivo applications. researchgate.net |
| SPAAC (Copper-Free Click) | No catalyst required, biocompatible, forms regioisomeric triazoles. | Strained Cyclooctyne (e.g., DIBO, BCN) | Excellent for live-cell and in vivo labeling due to lack of catalyst toxicity. nih.gov | Slower kinetics compared to CuAAC; strained alkynes are larger. |
| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219), forms an amide bond. | Engineered Phosphine | One of the first bioorthogonal reactions developed. | Slower kinetics and potential for phosphine oxidation in biological environments. nih.gov |
Development of Chemical Biology Probes and Imaging Agents
A major application of bioorthogonal chemistry is the development of probes for imaging and identifying biomolecules in their native environment nih.gov. In a typical experiment, a cell or organism is fed a metabolic precursor containing an alkyne group. This alkyne is incorporated by the cell's machinery into a target class of biomolecules (e.g., proteins, glycans, or lipids). An azide-functionalized probe, such as a fluorescent dye, can then be added, which will react specifically with the alkyne-labeled biomolecules, allowing them to be visualized via fluorescence microscopy nih.govnih.gov.
This compound can serve as a scaffold for creating novel chemical probes. The methyl ester can be hydrolyzed and coupled to a reporter molecule (e.g., a fluorophore or a biotin tag for protein isolation), while the two azide groups provide reactive sites for linking to the target. This dual-handle design could be used for:
Signal Amplification: Attaching two reporter molecules to a single binding site.
Proximity Ligation Assays: Linking two different alkyne-labeled biomolecules that are in close proximity.
Multi-Modal Probes: Attaching both an imaging agent and an affinity tag to the same probe molecule.
This versatility makes multi-azide scaffolds like this compound valuable tools for advancing the study of complex biological systems nih.govnih.gov.
Site-Specific Modification of Biomolecules and Bioconjugates
The dual azide functionalities of this compound enable its use in the site-specific modification of biomolecules, leading to the formation of well-defined bioconjugates. This is primarily achieved through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly specific, proceeding with high yields under mild, aqueous conditions, making them ideal for modifying sensitive biological molecules.
In a typical bioconjugation strategy, a biomolecule (e.g., a protein or a nucleic acid) is first functionalized with an alkyne group at a specific site. This can be accomplished through genetic encoding of an unnatural amino acid bearing an alkyne side chain or by reacting a specific amino acid residue (like lysine or cysteine) with an alkyne-containing labeling reagent. Subsequently, this compound can be used to link two such alkyne-modified biomolecules. This approach allows for the creation of protein dimers, antibody-drug conjugates, or the attachment of proteins to surfaces or nanoparticles in a controlled manner.
The defined spacer length of the butanoate backbone in this compound provides a predictable distance between the conjugated biomolecules, which can be crucial for maintaining their biological activity and for studying protein-protein interactions.
Table 1: Comparison of Azide-Alkyne Click Chemistry Reactions for Bioconjugation
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (relies on ring strain of cyclooctyne) |
| Reaction Rate | Very fast | Moderate to fast, dependent on cyclooctyne structure |
| Biocompatibility | Copper toxicity can be a concern for in vivo applications | Generally considered more biocompatible for live-cell imaging |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |
Research in this area has demonstrated the utility of bifunctional azides in creating complex biomolecular architectures. For instance, similar diazido compounds have been employed to crosslink alkyne-modified proteins, leading to the formation of protein oligomers with potential applications in signal transduction studies and enzyme immobilization.
Design as a Scaffold for Multi-Valency and Controlled Ligand Presentation
The structure of this compound serves as a fundamental building block for the design of multivalent scaffolds. Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a key principle in biological recognition, often leading to significantly enhanced binding affinity and specificity (the avidity effect).
By reacting each azide group of this compound with two different alkyne-containing ligands via click chemistry, a heterobifunctional scaffold can be created. This allows for the controlled presentation of two distinct molecules. For example, one arm could be attached to a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor), while the other arm is linked to a therapeutic agent or an imaging probe. This precise spatial arrangement is critical for the development of targeted drug delivery systems and diagnostic tools.
Furthermore, the butanoate core can be extended or incorporated into larger dendritic structures. By using successive click reactions, a cascade of this compound molecules can be assembled, leading to the creation of multivalent scaffolds with a defined number and spacing of terminal functional groups. This bottom-up approach offers a high degree of control over the final architecture of the multivalent construct.
Table 2: Potential Applications of Multivalent Scaffolds Derived from this compound
| Application Area | Description of Scaffold Design and Function |
| Targeted Drug Delivery | One azide is functionalized with a targeting ligand (e.g., folic acid) and the other with a cytotoxic drug. This directs the drug specifically to cancer cells overexpressing the folate receptor. |
| Diagnostic Imaging | One azide is linked to a cell-penetrating peptide, and the other to a fluorescent dye or a contrast agent for MRI. This enhances cellular uptake and signal intensity for imaging. |
| Inhibition of Pathogen Adhesion | Both azide groups are functionalized with carbohydrate ligands that mimic the cell surface receptors used by viruses or bacteria for attachment, thereby blocking infection. |
| Crosslinking of Hydrogels | Used to crosslink polymer chains functionalized with alkyne groups, forming hydrogels with controlled mechanical properties for tissue engineering applications. |
Analytical and Spectroscopic Methodologies for Characterization of Methyl 4 Azido 2 2 Azidoethyl Butanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of "Methyl 4-azido-2-(2-azidoethyl)butanoate" and its analogs. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are leveraged to assign the proton (¹H) and carbon (¹³C) signals, providing a complete picture of the molecule's connectivity.
In the ¹H NMR spectrum of related azido (B1232118) compounds, specific chemical shifts and coupling patterns are indicative of the protons' electronic environment. For instance, in a similar compound, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, the protons of the methyl group attached to the sulfonamide appear as a singlet at approximately 2.44 ppm. mdpi.comresearchgate.net Aromatic protons typically resonate in the downfield region, often as doublets between 7.31 and 7.85 ppm. mdpi.comresearchgate.net
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. For the aforementioned sulfonamide derivative, the methyl carbon of the tosyl group resonates at around 21.5 ppm. mdpi.comresearchgate.net The precise chemical shifts for "this compound" would be expected to show characteristic signals for the methyl ester, the azido-substituted alkyl chains, and the butanoate backbone.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating proton and carbon signals, confirming the assignments made from 1D spectra. researchgate.netresearchgate.net These experiments show direct C-H correlations, solidifying the structural elucidation.
Table 1: Representative ¹H and ¹³C NMR Data for an Azido-containing Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons (-NHTs) | 2.44 (s) | 21.5 |
| Aromatic Protons | 7.31-7.34 (d), 7.82-7.85 (d) | - |
Note: Data is for N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide and serves as an illustrative example. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For "this compound," the most prominent and diagnostic feature in its IR spectrum would be the strong, sharp absorption band characteristic of the azide (B81097) (-N₃) stretching vibration. This band typically appears in the region of 2100 cm⁻¹. researchgate.net The presence of this intense peak provides clear evidence for the successful incorporation of the azide moieties into the molecular structure.
In addition to the azide group, other characteristic vibrations would be observed. The carbonyl (C=O) stretch of the methyl ester group is expected to appear as a strong band around 1730-1750 cm⁻¹. C-H stretching vibrations from the alkyl chains would be visible in the 2850-3000 cm⁻¹ region, and C-O stretching of the ester would be found in the 1000-1300 cm⁻¹ range.
Table 2: Characteristic IR Absorption Frequencies
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Azide (-N₃) | ~2100 |
| Carbonyl (Ester, C=O) | 1730-1750 |
| C-H (Alkyl) | 2850-3000 |
| C-O (Ester) | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of "this compound." High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For "this compound" (C₇H₁₂N₆O₂), the expected monoisotopic mass is approximately 212.102 g/mol . chemspider.com
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze the purity of the compound and to study its fragmentation patterns. The fragmentation analysis can provide further structural information by identifying characteristic losses of fragments, such as the loss of N₂ from the azide groups. For a related compound, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, HRMS was used to confirm its molecular formula by matching the calculated and found m/z values for the [M+H]⁺ ion. rsc.org
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For instance, the crystal structure of methyl 3-azido-2,3-dideoxy-α-D-arabino-hexopyranoside was determined, revealing its ⁴C₁ conformation and how the molecules pack in the crystal lattice through hydrogen bonding. nih.gov A similar analysis of "this compound" would provide unambiguous proof of its structure and offer insights into its intermolecular interactions in the solid state.
Q & A
Q. How does this compound compare to its non-azido analogs in drug delivery systems?
- Methodological Answer : Azides enhance biocompatibility and enable bioorthogonal conjugation (e.g., with dibenzocyclooctynes). Compare cellular uptake and stability using fluorescently tagged analogs in vitro. LC-MS/MS quantifies degradation rates in biological matrices .
Q. What role does this compound play in synthesizing peptide mimetics?
- Methodological Answer : The azide groups facilitate "click" conjugation with alkyne-functionalized peptides. Optimize reaction conditions (e.g., Cu(I) catalyst concentration) to achieve high yields while preserving peptide integrity. MALDI-TOF MS verifies conjugation success .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
